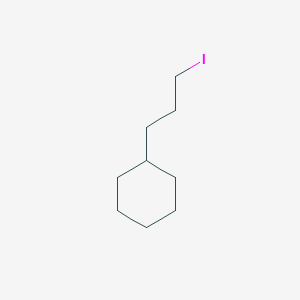
(3-Iodopropyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodopropyl)cyclohexane is an organic compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol, ether, and chloroform. This compound has a molecular formula of C9H17I and a molecular weight of 252.14 g/mol. It is also known as 1-cyclohexyl-3-iodopropane or ICP.
Scientific Research Applications
1. Catalysis and Oxidation Processes
(Nunes et al., 2005) explored the kinetics of cyclohexane oxidation, a process relevant to the study of (3-Iodopropyl)cyclohexane. They focused on manganese(III) porphyrin-catalyzed oxidation, which is key in understanding the reactions involving cyclohexane derivatives.
2. Surface Science and Chemical Reactions
(Tjandra & Zaera, 1996) examined the thermal chemistry of cyclohexane on Ni(100) surfaces. This study provides insights into the behavior of cyclohexane derivatives, including this compound, in surface-mediated reactions.
3. Pyrolysis Studies
(Wang et al., 2012) conducted an extensive study on cyclohexane pyrolysis. Understanding the pyrolysis of cyclohexane derivatives like this compound is crucial for various industrial applications, including energy production and materials processing.
4. Radical Substitution Reactions
(Curran & Gabarda, 1999) explored the homolytic substitution reactions of 3-iodopropyl radicals, directly relevant to this compound. These reactions are fundamental in organic synthesis and chemical engineering.
5. Membrane Reactor Applications
(Koutsonikolas et al., 2012) investigated the use of a microporous silica membrane reactor for cyclohexane dehydrogenation, a process that can be applied to this compound. Such reactors have potential in enhancing chemical reactions and separation processes.
6. Molecular Sieve Catalysis
(Wang et al., 1998) studied the catalysis of cyclohexane functionalization using molecular sieves. This research has implications for the catalytic processing of cyclohexane derivatives, including this compound.
7. Photodissociation Dynamics
(Wall et al., 2003) examined the photodissociation dynamics of iodoform, a study relevant to understanding the behavior of iodinated cyclohexane compounds like this compound under light exposure.
8. Dehydrogenation in Hydrogen Storage
(Touzani et al., 1984) explored the dehydrogenation of cyclohexane for hydrogen storage, a concept applicable to the processing and use of this compound in energy-related applications.
9. Oxidative Dehydrogenation
(Tyo et al., 2012) studied the oxidative dehydrogenation of cyclohexane using cobalt oxide nanoparticles. This research is relevant to the oxidative processes involving cyclohexane derivatives such as this compound.
Safety and Hazards
While specific safety data for (3-Iodopropyl)cyclohexane was not found, related compounds like cyclohexane are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids, skin corrosives/irritants, serious eye damage/eye irritants, specific target organ toxicities (single exposure), and aspiration toxicities .
Future Directions
The exploration of novel methodologies might provide more possibilities of converting cyclohexane into industrially relevant chemicals in the future . The reaction of 1,3-dipolar cycloaddition is a powerful synthetic approach for the formation of a variety of heterocycles, very important scaffolds in many biologically active compounds .
properties
IUPAC Name |
3-iodopropylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17I/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIMGPQSIIJKCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624257 |
Source


|
| Record name | (3-Iodopropyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147936-56-9 |
Source


|
| Record name | (3-Iodopropyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)



![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)






